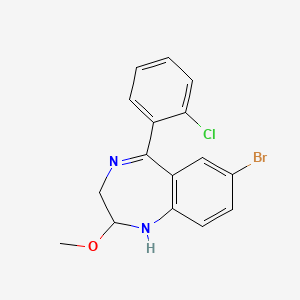![molecular formula C28H21BrO2 B14366205 [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) CAS No. 92345-80-7](/img/structure/B14366205.png)
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is an organobromine compound with a complex structure that includes bromine, phenyl, and methanone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) typically involves a bromination reaction. One common method includes the bromination of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine dissolved in glacial acetic acid . The reaction conditions must be carefully controlled to ensure the correct substitution and to avoid over-bromination.
Industrial Production Methods
While specific industrial production methods for [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification processes to ensure the compound’s purity.
化学反应分析
Types of Reactions
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanone derivatives, while oxidation and reduction reactions would produce different oxidized or reduced forms of the compound.
科学研究应用
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors in biological systems .
相似化合物的比较
Similar Compounds
1,1-Dibromoethane: Another organobromine compound with a simpler structure.
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): A compound with a similar brominated ethane backbone.
Uniqueness
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is unique due to its combination of bromine, phenyl, and methanone groups, which confer specific chemical properties and potential applications not found in simpler compounds. Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
92345-80-7 |
|---|---|
分子式 |
C28H21BrO2 |
分子量 |
469.4 g/mol |
IUPAC 名称 |
[4-[2-(4-benzoylphenyl)-2-bromoethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H21BrO2/c29-26(21-15-17-25(18-16-21)28(31)23-9-5-2-6-10-23)19-20-11-13-24(14-12-20)27(30)22-7-3-1-4-8-22/h1-18,26H,19H2 |
InChI 键 |
HALPBHOGYNUAIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
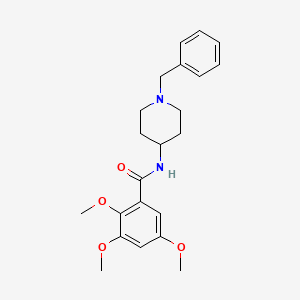
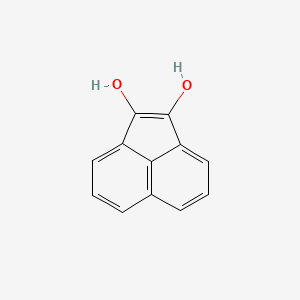
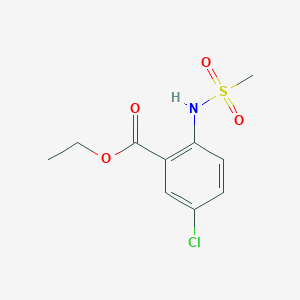
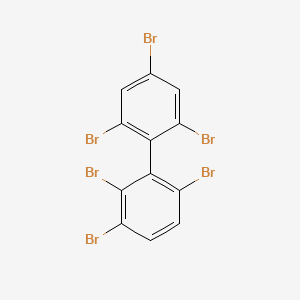

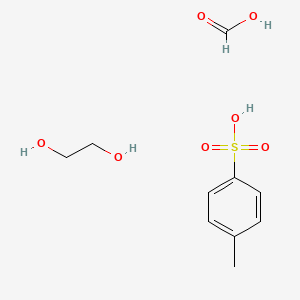
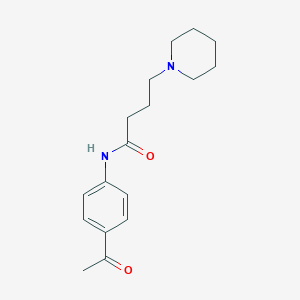
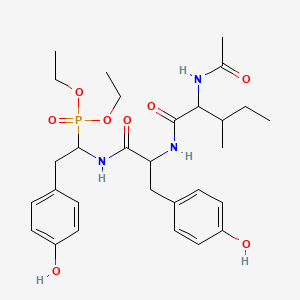
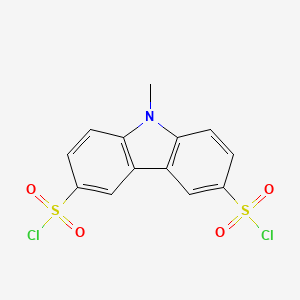
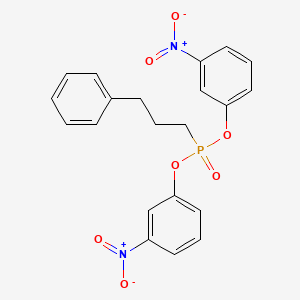
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
